3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one
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Overview
Description
3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one is a complex organic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a unique structure combining a furan ring, a piperazine moiety, and a thiochromenone core, which contributes to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one typically involves multi-step organic reactions. One common method includes the acylation of piperazine with furan-2-carbonyl chloride, followed by cyclization with thiochromenone derivatives. The reaction conditions often require the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The piperazine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Furanones and related derivatives.
Reduction: Alcohols and diols.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its role as an enzyme inhibitor, particularly acetylcholinesterase.
Medicine: Explored for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission. This mechanism is particularly relevant in the treatment of neurodegenerative diseases like Alzheimer’s .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Substituted)-piperazin-1-yl)cinnolines: These compounds share the piperazine moiety and exhibit similar biological activities.
Furan derivatives: Compounds like furan-2-carboxylic acid have similar structural features and chemical reactivity.
Uniqueness
3-[4-(furan-2-carbonyl)piperazin-1-yl]-4H-thiochromen-4-one stands out due to its unique combination of a furan ring, piperazine moiety, and thiochromenone core. This structural arrangement imparts distinct chemical properties and a broad spectrum of biological activities, making it a valuable compound for various scientific research applications .
Properties
IUPAC Name |
3-[4-(furan-2-carbonyl)piperazin-1-yl]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O3S/c21-17-13-4-1-2-6-16(13)24-12-14(17)19-7-9-20(10-8-19)18(22)15-5-3-11-23-15/h1-6,11-12H,7-10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HBWQTQIZWDOCON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CSC3=CC=CC=C3C2=O)C(=O)C4=CC=CO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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